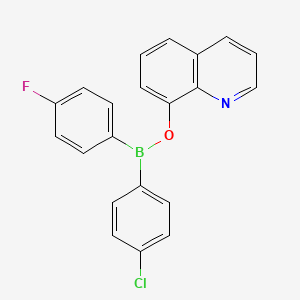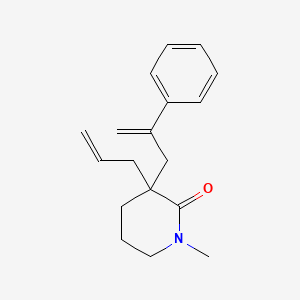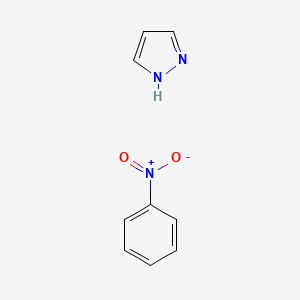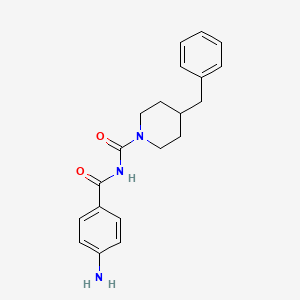
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: is a chemical compound with the molecular formula C21H14BClFNO This compound is known for its unique structure, which includes a borinic acid esterified with both 4-chlorophenyl and 4-fluorophenyl groups, as well as an 8-quinolinyl group
Méthodes De Préparation
The synthesis of Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester typically involves the esterification of borinic acid with the corresponding phenyl and quinolinyl groups. One common method includes the reaction of borinic acid with 4-chlorophenylboronic acid, 4-fluorophenylboronic acid, and 8-quinolinol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to their corresponding alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid.
Applications De Recherche Scientifique
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic acid derivatives.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves its ability to form stable complexes with other molecules. The borinic acid moiety can coordinate with various ligands, while the phenyl and quinolinyl groups provide additional sites for interaction. These interactions can influence molecular targets and pathways, such as enzyme inhibition or activation, and receptor binding .
Comparaison Avec Des Composés Similaires
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: can be compared with other similar compounds, such as:
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: Similar structure but with a different position of the fluorine atom.
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 6-quinolinyl ester: Similar structure but with a different position of the quinolinyl group. These comparisons highlight the uniqueness of in terms of its specific functional groups and their positions, which can influence its chemical properties and applications.
Propriétés
Numéro CAS |
873101-80-5 |
|---|---|
Formule moléculaire |
C21H14BClFNO |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(4-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C21H14BClFNO/c23-18-10-6-16(7-11-18)22(17-8-12-19(24)13-9-17)26-20-5-1-3-15-4-2-14-25-21(15)20/h1-14H |
Clé InChI |
QAQCHBMOIONCDU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Cl)OC3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
![5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine](/img/structure/B14189538.png)

![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)

![N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14189559.png)
![2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B14189574.png)

![5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189592.png)


![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
